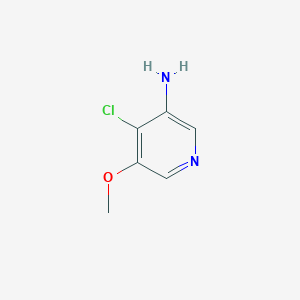

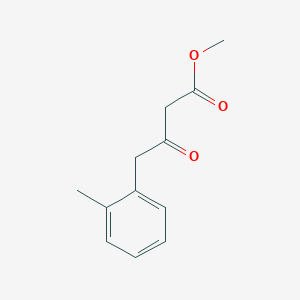

Methyl 4-(2-methylphenyl)-3-oxobutanoate

Overview

Description

Methyl 4-(2-methylphenyl)-3-oxobutanoate, also known as methyl 2-methylbenzoate, is an organic compound belonging to the class of carboxylic acids. It is a colorless, water-soluble liquid with a characteristic odor and taste. Methyl 2-methylbenzoate is a versatile chemical compound that has a wide range of uses in the laboratory and in industry. It is used as a flavoring agent, a fragrance, and a solvent. It is also used in the production of pharmaceuticals, plastics, and other products.

Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 4-(2-methylphenyl)-3-oxobutanoate and its derivatives have been extensively studied for their synthetic routes, physicochemical properties, and potential pharmacological applications. The compound has served as a precursor or intermediate in the synthesis of various biologically active molecules.

Synthetic Pathways and Physicochemical Properties

Research focused on the synthesis and antiproliferative activity investigation of derivatives, highlighting a simple, multi-step synthetic procedure. The physicochemical properties of these compounds were determined using software like SwissADME and QuickProp, showing satisfactory findings. Virtual target and toxicity predictions pointed out their cytotoxic properties, with some compounds showing potential to inhibit DNA gyrase-ATPase activity, indicating antimicrobial or anticancer applications (L. Yurttaş, A. Evren, Y. Özkay, 2022).

Growth-Regulating Activity in Agriculture

In the agricultural sector, derivatives of this compound have been tested for growth-regulating activity on crops like soybeans. These studies reveal concentration-dependent growth regulation, offering insights into potential agricultural uses, especially in enhancing or suppressing growth and biomass accumulation in plants (S. Stanchev, T. Boyanov, M. Geneva, M. Boychinova, I. Stancheva, I. Manolov, 2010).

Antioxidant Properties

Explorations into the antioxidant properties of related compounds underline their significance in developing therapeutics. Studies involving derivatives have measured in vitro antioxidant activity, showcasing the potential for these compounds in mitigating oxidative stress-related pathologies (S. Stanchev, V. Hadjimitova, T. Traykov, T. Boyanov, I. Manolov, 2009).

Chemical Synthesis and Structural Analysis

- Chemical Structure and Molecular Docking: Structural analysis and molecular docking studies provide insights into the chemical behavior and potential biological targets of derivatives. Research has shown how specific structural features of these compounds can influence their biological activity, offering pathways for the design of more effective pharmacological agents (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

properties

IUPAC Name |

methyl 4-(2-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-5-3-4-6-10(9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVFTFYMQSWGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

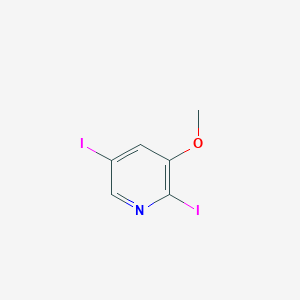

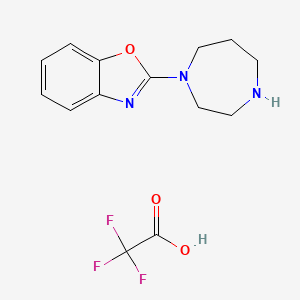

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)

![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)

![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)

![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)

![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)